(1-Acetylpiperidin-4-yl)methyl 4-methylbenzenesulfonate
Description
(1-Acetylpiperidin-4-yl)methyl 4-methylbenzenesulfonate (CAS: 92531-11-8) is a sulfonate ester derivative featuring a 1-acetylpiperidin-4-ylmethyl group attached to a 4-methylbenzenesulfonate backbone. Its molecular formula is C₁₄H₁₉NO₄S (MW: 297.37 g/mol), and it is primarily utilized as a pharmaceutical intermediate .
Properties
IUPAC Name |
(1-acetylpiperidin-4-yl)methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-12-3-5-15(6-4-12)21(18,19)20-11-14-7-9-16(10-8-14)13(2)17/h3-6,14H,7-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTRSJGIZXLUJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(CC2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Acetylpiperidin-4-yl)methyl 4-methylbenzenesulfonate typically involves the reaction of (1-acetyl-4-piperidinyl)methanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
(1-Acetylpiperidin-4-yl)methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield (1-acetyl-4-piperidinyl)methanol and 4-methylbenzenesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide in acetone or potassium carbonate in acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium iodide would yield (1-acetyl-4-piperidinyl)methyl iodide.
Hydrolysis: The major products are (1-acetyl-4-piperidinyl)methanol and 4-methylbenzenesulfonic acid.
Scientific Research Applications
(1-Acetylpiperidin-4-yl)methyl 4-methylbenzenesulfonate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: It is a precursor in the synthesis of pharmaceutical drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Acetylpiperidin-4-yl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (1-Acetylpiperidin-4-yl)methyl 4-methylbenzenesulfonate with analogous sulfonate esters and piperidine derivatives. Key parameters include reactivity, synthetic utility, physicochemical properties , and applications .
Structural Isomers and Positional Variants
1-Acetylpiperidin-3-yl 4-methylbenzenesulfonate (CAS: 42512-41-4) Structural Difference: The acetyl group is attached to the piperidine ring at the 3-position instead of the 4-position. No direct reactivity data are available, but positional isomerism often leads to differences in solubility and crystallinity .
Oxetan-3-ylmethyl 4-methylbenzenesulfonate (CAS: 1395417-57-8)
- Structural Difference : Replaces the acetylpiperidinyl group with an oxetane ring.
- Impact : The oxetane’s smaller ring size (4-membered vs. 6-membered piperidine) increases ring strain, enhancing reactivity in ring-opening reactions. This compound is preferred in medicinal chemistry for its metabolic stability .
Functional Group Modifications
(3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate (CAS: 1308644-71-4) Structural Difference: Incorporates a fluorine atom on the oxetane ring. Impact: Fluorine’s electronegativity improves metabolic stability and membrane permeability compared to non-fluorinated analogs. This derivative is more resistant to enzymatic degradation .
N-(1-Methylpiperidin-4-yl)benzenesulfonamide Derivatives Example: 4-((Cyclopentylamino)methyl)-N-(1-methylpiperidin-4-yl)benzenesulfonamide (CAS: 1336912-20-9). Structural Difference: Replaces the sulfonate ester with a sulfonamide group. Impact: Sulfonamides exhibit stronger hydrogen-bonding capacity, enhancing target binding in enzyme inhibition. However, they are less reactive as leaving groups in substitution reactions compared to sulfonates .
Reactivity in Desulfonylation Reactions
This compound shares reactivity patterns with other 4-methylbenzenesulfonate esters. For example:
- Desulfonylation: Under basic conditions (KOtBu in DMSO), 4-methylbenzenesulfonates undergo cleavage to yield phenols. Yields for analogous compounds range from 74–89% .
- Mechanistic Insight: The reaction proceeds via a non-radical pathway, as demonstrated by the lack of inhibition by TEMPO . The acetylpiperidinyl group may slightly retard reactivity due to steric effects compared to simpler aryl sulfonates.
Key Observations :
- The acetylpiperidinyl derivative’s hazards (H302, H315, H319) highlight handling requirements distinct from non-toxic analogs like oxetane sulfonates .
- The pyridinium sulfonate salt () exhibits ionic character, enhancing solubility in polar solvents compared to neutral sulfonate esters.
Biological Activity
(1-Acetylpiperidin-4-yl)methyl 4-methylbenzenesulfonate, commonly referred to as a piperidine derivative, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structure, which includes an acetylpiperidine moiety and a sulfonate group, making it a candidate for various pharmacological applications.
The biological activity of this compound primarily involves its interaction with specific biological targets. Research indicates that compounds with similar structures often act as inhibitors of key enzymes or receptors involved in various signaling pathways. The sulfonate group may enhance solubility and bioavailability, facilitating better interaction with target proteins.
Antimicrobial Properties
One of the most notable biological activities of this compound is its antimicrobial activity . Studies have shown that this compound exhibits significant inhibitory effects against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating potential as an antibacterial agent.
Anticancer Activity
Emerging research highlights the potential anticancer properties of this compound. In vitro studies indicate that this compound can inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. Results showed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial properties.
- Anticancer Activity : In another investigation, the compound was tested for its effects on MCF-7 cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values calculated around 15 µM. The study concluded that the compound's ability to induce apoptosis could be leveraged for therapeutic applications in cancer treatment .
Research Findings Summary Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
